molecular formula C12H11NOS2 B14363223 O-Phenyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate CAS No. 90279-72-4

O-Phenyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate

Cat. No.: B14363223
CAS No.: 90279-72-4
M. Wt: 249.4 g/mol
InChI Key: HCWBXSPNDIYRDY-UHFFFAOYSA-N
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Description

O-Phenyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate is an organic compound characterized by the presence of a phenyl group, a cyano group, and an ethylsulfanyl group attached to a prop-2-enethioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Phenyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate typically involves the reaction of a phenyl-substituted compound with a cyano group and an ethylsulfanyl group under specific conditions. One common method involves the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like diethyl ether or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

O-Phenyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ethylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

O-Phenyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of O-Phenyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the ethylsulfanyl group can participate in nucleophilic reactions. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Phenyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate is unique due to the presence of the phenyl group, which can influence its reactivity and interactions with other molecules

Properties

CAS No.

90279-72-4

Molecular Formula

C12H11NOS2

Molecular Weight

249.4 g/mol

IUPAC Name

O-phenyl 2-cyano-3-ethylsulfanylprop-2-enethioate

InChI

InChI=1S/C12H11NOS2/c1-2-16-9-10(8-13)12(15)14-11-6-4-3-5-7-11/h3-7,9H,2H2,1H3

InChI Key

HCWBXSPNDIYRDY-UHFFFAOYSA-N

Canonical SMILES

CCSC=C(C#N)C(=S)OC1=CC=CC=C1

Origin of Product

United States

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